molecular formula C14H11F3O2S3 B2592571 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-18-0

4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2592571
CAS No.: 339019-18-0
M. Wt: 364.42
InChI Key: IFTALSFLIGTMIC-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a thieno[2,3-b]thiopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps:

    Formation of the Thieno[2,3-b]thiopyran Core:

    Introduction of the Trifluoromethyl Group:

    Attachment of the Phenylsulfanyl Group:

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, focusing on cost-effective and high-yield processes. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Types of Reactions:

Major Products:

  • Oxidation of the sulfur atom yields sulfoxides and sulfones.
  • Reduction of sulfoxides or sulfones regenerates the sulfide.
  • Substitution on the phenyl ring introduces various functional groups, enhancing the compound’s versatility.

Chemistry:

  • The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology and Medicine:

  • Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Research has explored its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological macromolecules.

Industry:

  • The compound’s stability and reactivity profile make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The phenylsulfanyl group can form covalent bonds with target proteins, modulating their activity. The thieno[2,3-b]thiopyran core provides a rigid scaffold, ensuring specific binding interactions.

Comparison with Similar Compounds

    4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran:

    4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7-oxide:

Uniqueness:

  • The presence of the 7,7-dioxide group in 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide imparts unique electronic properties and reactivity patterns, distinguishing it from its analogs.

This detailed overview highlights the complexity and potential of this compound in various scientific and industrial applications

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S3/c15-14(16,17)9-2-1-3-10(8-9)21-12-5-7-22(18,19)13-11(12)4-6-20-13/h1-4,6,8,12H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTALSFLIGTMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=CC=CC(=C3)C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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